Dilauryl thiodipropionate

説明

The CIR Expert Panel concludes that Dilauryl Thiodipropionate, Thiodipropionic Acid, Dicetyl Thiodipropionate, Dimyristyl Thiodipropionate, Distearyl Thiodipropionate, and Ditridecyl Thiodipropionate are safe as cosmetic ingredients in the practices of use and concentration given in this safety assessment when formulated to be non-irritating.

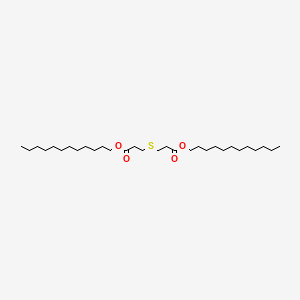

structure given in first source

特性

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026999 | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.975 at 25 °C (solid 25 °C) | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes | |

CAS No. |

123-28-4, 31852-09-2 | |

| Record name | Dilauryl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusmit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C, 43 - 44 °C | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and characterization of Dilauryl thiodipropionate

An In-depth Technical Guide to the Synthesis and Characterization of Dilauryl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This compound (DLTDP) is a thioether and ester compound with significant applications as an antioxidant and stabilizer in various industries, including cosmetics and food packaging.[1][2] Its antioxidant properties make it a subject of interest in preventing oxidative degradation, a key consideration in the stability and shelf life of drug formulations. This technical guide provides a comprehensive overview of the synthesis and characterization of DLTDP, offering detailed experimental protocols and data analysis to support researchers and professionals in its application and development.

Synthesis of this compound

DLTDP is primarily synthesized through the direct esterification of 3,3'-thiodipropionic acid with lauryl alcohol.[3] This reaction is typically acid-catalyzed. An alternative method involves the transesterification of dimethyl thiodipropionate with lauryl alcohol.[4]

Synthesis via Direct Esterification

The direct esterification method involves the reaction of 3,3'-thiodipropionic acid and lauryl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,3'-thiodipropionic acid (1 molar equivalent) and lauryl alcohol (2.2 molar equivalents).

-

Solvent and Catalyst: Add toluene (B28343) as an azeotropic solvent to facilitate water removal. Introduce a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DLTDP.

-

Solvent Selection: Dissolve the crude DLTDP in a minimal amount of a hot solvent, such as ethanol (B145695) or a hexane/ethanol mixture.[5][6]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white crystalline flakes of DLTDP by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-Application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Spectroscopic Analysis of Dilauryl Thiodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Dilauryl thiodipropionate (DLTDP), a widely used antioxidant and stabilizer. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DLTDP, offering valuable data and experimental protocols for its characterization.

Introduction to this compound

This compound (CAS No. 123-28-4) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid.[1][2] Its primary function is as a secondary antioxidant, particularly effective in scavenging hydroperoxides, thereby preventing the degradation of polymers, plastics, oils, and fats.[1][2] In the pharmaceutical and cosmetic industries, it is utilized for its stabilizing properties to protect formulations from oxidative degradation.[3][4] A thorough understanding of its spectroscopic characteristics is crucial for quality control, stability testing, and research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of DLTDP. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the lauryl chains and the thiodipropionate backbone. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5]

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ [5][6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | t | 4H | -O-CH₂ - (Ester) |

| ~2.80 | t | 4H | -S-CH₂ - |

| ~2.60 | t | 4H | -CH₂ -C=O |

| ~1.60 | m | 4H | -O-CH₂-CH₂ - |

| ~1.25 | m | 36H | -(CH₂ )₉- |

| ~0.88 | t | 6H | -CH₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [5][7]

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C =O (Ester) |

| ~65.0 | -O-C H₂- (Ester) |

| ~34.5 | -S-C H₂- |

| ~31.9 | -C H₂- (Lauryl chain) |

| ~29.6 | -C H₂- (Lauryl chain) |

| ~29.5 | -C H₂- (Lauryl chain) |

| ~29.3 | -C H₂- (Lauryl chain) |

| ~29.2 | -C H₂- (Lauryl chain) |

| ~28.6 | -O-CH₂-C H₂- |

| ~25.9 | -C H₂-CH₂-CH₃ |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of DLTDP shows characteristic absorption bands for its ester and alkane functionalities. The spectrum can be obtained using a KBr disc or as a Nujol mull.[5]

Table 3: Characteristic IR Absorption Bands for this compound [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as double or triple bonds, carbonyl groups, and aromatic rings, absorb light in the UV-Vis region.

This compound does not possess strong chromophores that absorb significantly in the 200-800 nm range. The ester carbonyl groups have a weak n→π* transition that is typically observed below 220 nm and may not be readily detectable with standard instrumentation. Therefore, UV-Vis spectroscopy is not a primary technique for the routine characterization of DLTDP.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)[5]

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.[9] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.[10]

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.[10]

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of the DLTDP sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

Alternative Procedure (Thin Film Method): [11]

-

Dissolve a small amount of DLTDP in a volatile solvent like methylene (B1212753) chloride.[11]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[11]

-

Mount the plate in the spectrometer and acquire the spectrum.[11]

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DLTDP in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[12]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[13]

-

-

Spectral Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[13]

-

Rinse the sample cuvette with the sample solution, then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 123-28-4 [amp.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Page loading... [guidechem.com]

- 6. This compound(123-28-4) 1H NMR [m.chemicalbook.com]

- 7. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(123-28-4) IR Spectrum [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ossila.com [ossila.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Degradation Mechanism of Dilauryl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant in various industries, including plastics, lubricants, and cosmetics, prized for its ability to enhance thermal stability. This technical guide provides a comprehensive overview of the thermal degradation mechanism of DLTDP. While specific literature detailing the thermal decomposition pathway of DLTDP is limited, this document synthesizes information from the analysis of analogous thioether and long-chain ester compounds to propose a plausible degradation pathway. This guide also includes generalized experimental protocols for thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), key techniques for studying thermal degradation. The information presented herein is intended to be a valuable resource for researchers and professionals working with DLTDP and other sulfur-containing antioxidants.

Introduction

This compound (DLTDP), the diester of lauryl alcohol and 3,3'-thiodipropionic acid, is a thioether antioxidant. Its primary function is to decompose hydroperoxides, thus preventing oxidative degradation of materials. In various applications, DLTDP is subjected to elevated temperatures, making an understanding of its thermal stability and degradation mechanism crucial for predicting its performance and potential degradation products. When heated to decomposition, DLTDP is known to emit toxic fumes of sulfur oxides.[1] This guide will explore the proposed mechanism of its thermal breakdown.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DLTDP is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C30H58O4S | [1] |

| Molecular Weight | 514.8 g/mol | [1] |

| Appearance | White crystalline flakes with a sweetish ester-like odor | |

| Melting Point | 40-42 °C | |

| Decomposition Temperature | > 275 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents |

Proposed Thermal Degradation Mechanism

In the absence of direct studies on the thermal degradation of DLTDP, a plausible mechanism can be proposed based on the known pyrolysis behavior of thioethers and long-chain esters. The degradation is likely to proceed through a multi-step process involving both C-S bond cleavage and ester pyrolysis.

The proposed pathway, depicted in the diagram below, initiates with the homolytic cleavage of one of the carbon-sulfur bonds, which is generally the weaker point in the molecule. This is followed by a series of reactions including hydrogen abstraction, beta-scission of the ester group, and subsequent decomposition of the resulting fragments.

Caption: Proposed thermal degradation pathway of this compound.

Potential Thermal Degradation Products

Based on the proposed mechanism, a variety of degradation products can be expected. Table 2 lists some of the likely products and the analytical techniques that could be used for their identification.

| Potential Product | Chemical Formula | Likely Identification Method |

| 1-Dodecene | C12H24 | Py-GC-MS |

| Lauryl acrylate | C15H28O2 | Py-GC-MS |

| Dodecanol | C12H26O | Py-GC-MS |

| Sulfur Dioxide | SO2 | Evolved Gas Analysis (EGA)-MS/FTIR |

| Carbon Dioxide | CO2 | Evolved Gas Analysis (EGA)-MS/FTIR |

| Various short-chain hydrocarbons | Varies | Py-GC-MS |

Experimental Protocols for Thermal Analysis

To experimentally investigate the thermal degradation of DLTDP, thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are indispensable techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

Generalized TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of DLTDP into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the residual mass.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Generalized Py-GC-MS Protocol:

-

Sample Preparation: Place a small amount of DLTDP (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Instrument Setup:

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

-

Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10-20 seconds).

-

GC oven temperature program: e.g., hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

MS parameters: scan range of m/z 35-550.

-

-

Pyrolysis and Analysis:

-

Initiate the pyrolysis, which rapidly injects the degradation products into the GC column.

-

The separated compounds are then detected and identified by the mass spectrometer.

-

-

Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

Caption: General experimental workflow for studying thermal degradation.

Conclusion

While the precise, experimentally verified thermal degradation mechanism of this compound remains to be fully elucidated in scientific literature, a plausible pathway can be proposed by examining the degradation of similar chemical structures. The proposed mechanism involves an initial C-S bond scission followed by fragmentation of the ester groups, leading to the formation of various smaller molecules, including alkenes, sulfur dioxide, and other hydrocarbon fragments. The experimental protocols for TGA and Py-GC-MS outlined in this guide provide a solid foundation for researchers to investigate the thermal stability and decomposition products of DLTDP and other related antioxidants. Further research in this area is warranted to provide a more definitive understanding of the thermal degradation of this important industrial additive.

References

An In-depth Technical Guide to the Solubility of Dilauryl Thiodipropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl thiodipropionate (DLTDP) is a diester of lauryl alcohol and 3,3'-thiodipropionic acid with the chemical formula C30H58O4S. It is widely utilized as a secondary antioxidant, particularly in the stabilization of polymers such as polyolefins, ABS, and polyesters, where it acts synergistically with primary (phenolic) antioxidants to protect against thermo-oxidative degradation. Its function lies in the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials. Beyond the polymer industry, DLTDP finds applications in lubricants, oils, and the cosmetic industry as a stabilizer and antioxidant.

Understanding the solubility of DLTDP in various organic solvents is paramount for its effective application, formulation, and for quality control processes. Proper solvent selection is critical for creating homogeneous blends in polymer processing, for analytical procedures, and for the formulation of cosmetic and pharmaceutical products. This technical guide provides a comprehensive overview of the solubility of DLTDP in a range of organic solvents, details a standard experimental protocol for solubility determination, and presents visual workflows for its synthesis and solubility testing.

Solubility Data

The solubility of this compound is generally high in non-polar and moderately polar organic solvents, while it is practically insoluble in water. The following table summarizes the available quantitative and qualitative solubility data for DLTDP in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Solubility (mg/mL) | Qualitative Solubility |

| Acetone | 20 | 20[1][2] | Soluble | |

| Benzene | 20 | 133[1][2] | Freely Soluble | |

| Carbon Tetrachloride | 20 | 100[1][2] | Freely Soluble | |

| Petroleum Ether | 20 | 40[1][2] | Soluble | |

| Chloroform | Not Specified | Slightly Soluble[1][3] | ||

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2.86 (with heating to 60°C)[4] | Soluble with heating | |

| Ethanol | Not Specified | Soluble[5] | ||

| Ether | Not Specified | Soluble[5] | ||

| Isopropanol | Not Specified | Slightly Soluble (solubility increases with heat)[1][3] | ||

| Toluene | Not Specified | Soluble[6] | ||

| Ethyl Acetate | Not Specified | Soluble[6] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) and OECD guidelines.

3.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks or vials with airtight stoppers

-

Constant temperature orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2 Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass flask containing a known volume of the organic solvent. The excess solid should be clearly visible to ensure that saturation is reached.

-

Equilibration: Tightly seal the flasks and place them in a constant temperature orbital shaker or water bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid phase from the saturated solution.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. The filter material should be compatible with the organic solvent used.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/100g of solvent, mg/mL, or other appropriate units.

Visualizations

4.1 Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of thiodipropionic acid with lauryl alcohol in the presence of an acid catalyst.

4.2 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Dilauryl Thiodipropionate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Dilauryl thiodipropionate (DLTDP) is a widely utilized antioxidant and stabilizer in the pharmaceutical, cosmetic, and polymer industries. A thorough understanding of its three-dimensional molecular structure is paramount for elucidating its mechanism of action, optimizing its performance, and exploring new applications. This technical whitepaper provides a comprehensive overview of the methodologies involved in the crystal structure analysis of DLTDP. While a definitive crystal structure for DLTDP is not publicly available at the time of this publication, this guide outlines the complete experimental and computational workflow that would be employed for such a determination, from crystal growth to final structure validation.

Introduction

This compound (DLTDP) is a thioether and a diester of thiodipropionic acid, recognized for its efficacy as a secondary antioxidant.[1][2] It functions by decomposing hydroperoxides, thus preventing the oxidative degradation of materials.[3] Although its chemical properties and applications are well-documented, a detailed understanding of its solid-state conformation and intermolecular interactions, which can be provided by single-crystal X-ray diffraction, remains elusive.

This guide serves as a detailed protocol for researchers aiming to elucidate the crystal structure of DLTDP or similar long-chain organic molecules. The methodologies described herein represent the gold standard in modern crystallography.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Crystal Growth of this compound

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] Given that DLTDP is a white crystalline solid at room temperature,[5][6] solution-based crystallization methods are most appropriate.

Methodologies:

-

Slow Evaporation: A nearly saturated solution of DLTDP in a suitable solvent (e.g., isopropanol, ethanol, or acetone) is prepared.[7] The solution is placed in a clean vial, covered loosely to allow for slow solvent evaporation over several days to weeks.[8] This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving DLTDP in a "good" solvent and placing this solution in a sealed container with a vial of a "poor" solvent (an anti-solvent) in which DLTDP is insoluble.[6] The vapor of the anti-solvent slowly diffuses into the DLTDP solution, reducing its solubility and promoting crystallization.[7] Common solvent/anti-solvent pairs for organic molecules include chloroform/hexane or THF/pentane.[7]

-

Slow Cooling: A saturated solution of DLTDP is prepared in a suitable solvent at an elevated temperature.[9] The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of DLTDP drops, leading to supersaturation and subsequent crystal growth.[8] This can be achieved by placing the heated solution in a Dewar flask with warm water to ensure a slow cooling rate.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head for X-ray diffraction analysis.[10][11]

Workflow:

-

Crystal Mounting: A selected crystal is mounted on a loop using a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.[11]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[12] The crystal is rotated, and a series of diffraction images are collected by a detector.[4][12] Each image captures the diffraction pattern from a specific crystal orientation. A complete dataset usually requires a rotation of over 180 degrees.[12]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensities of the thousands of measured reflections are integrated, scaled, and merged to produce a final reflection file.[4]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the molecular structure.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[3]

-

Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric sensibility.

Data Presentation

A successful crystal structure analysis of this compound would yield a set of quantitative data that precisely describes the molecule's solid-state structure. The following tables illustrate the typical format for presenting such data.

Table 1: Crystal Data and Structure Refinement Details for DLTDP (Hypothetical)

| Parameter | Value (Example) |

| Empirical formula | C₃₀H₅₈O₄S |

| Formula weight | 514.84 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 98.76(5)° | |

| c = 35.678(12) Å, γ = 90° | |

| Volume | 3012.3(18) ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.134 Mg/m³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| F(000) | 1152 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 15890 |

| Independent reflections | 6875 [R(int) = 0.045] |

| Completeness to theta | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 6875 / 0 / 325 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

| Largest diff. peak/hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for DLTDP (Hypothetical)

| Bond/Angle | Length (Å) / Degrees (°) |

| S1 - C15 | 1.815(3) |

| S1 - C16 | 1.812(3) |

| O1 = C14 | 1.205(4) |

| O2 - C14 | 1.338(4) |

| O2 - C17 | 1.462(4) |

| C15 - S1 - C16 | 104.5(2) |

| O1 - C14 - O2 | 123.8(3) |

| O1 - C14 - C13 | 125.1(3) |

| O2 - C14 - C13 | 111.1(3) |

Mandatory Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, is achievable through standard crystallographic techniques. This guide provides the necessary theoretical and practical framework for researchers to undertake such a study. Elucidating the precise three-dimensional structure of DLTDP will provide invaluable insights into its conformational preferences, intermolecular interactions, and ultimately, its function as an antioxidant. This knowledge can pave the way for the rational design of more effective stabilizers and novel materials with tailored properties for the pharmaceutical and chemical industries.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. learn.mit.edu [learn.mit.edu]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. scispace.com [scispace.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. benchchem.com [benchchem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Quantum Chemical Insights into the Antioxidant Activity of Dilauryl Thiodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized secondary antioxidant, crucial for the stabilization of polymeric materials, oils, and fats against oxidative degradation. Its efficacy is particularly noted in synergistic combination with primary antioxidants. Despite its extensive industrial use, a detailed understanding of its antioxidant mechanisms at a molecular level, derived from first-principles calculations, remains limited in publicly accessible literature. This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of DLTDP's antioxidant activity. It outlines detailed computational protocols, proposes plausible reaction mechanisms for its function as a hydroperoxide decomposer and a synergist, and presents illustrative quantitative data in a structured format. This document serves as a roadmap for researchers to apply computational chemistry techniques to elucidate the structure-activity relationships of DLTDP and similar thioether-based antioxidants, thereby facilitating the design of more potent and targeted stabilizer systems.

Introduction

Oxidative degradation is a critical factor limiting the lifespan and performance of a wide range of materials, including plastics, rubbers, and lubricants. This process, initiated by factors such as heat, light, and mechanical stress, involves the formation of highly reactive free radicals that propagate chain reactions, leading to material deterioration. Antioxidants are chemical compounds that inhibit these oxidation processes. They are broadly classified into primary (chain-breaking) and secondary (preventive) antioxidants.

This compound (DLTDP), with the chemical structure dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate, is a prominent example of a secondary antioxidant.[1] Its primary role is not to directly scavenge free radicals, but to decompose hydroperoxides (ROOH), which are key intermediates in the autoxidation cycle, into non-radical, stable products.[1] By eliminating hydroperoxides, DLTDP prevents their decomposition into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, thus effectively breaking the degradation cycle.

Furthermore, DLTDP is known to exhibit a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[2] This synergy is believed to arise from the ability of the thioether in DLTDP to regenerate the phenolic antioxidant after it has been consumed in the radical scavenging process.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of antioxidant action.[3] These methods allow for the detailed investigation of reaction pathways, the calculation of thermodynamic and kinetic parameters, and the identification of key molecular descriptors that govern antioxidant efficacy. This guide outlines a theoretical and computational approach to thoroughly investigate the antioxidant activity of DLTDP.

Proposed Antioxidant Mechanisms of DLTDP

Based on the known chemistry of thioethers and secondary antioxidants, two primary mechanisms are proposed for DLTDP's activity: hydroperoxide decomposition and synergistic regeneration of primary antioxidants.

Hydroperoxide Decomposition

The core function of DLTDP is the non-radical decomposition of hydroperoxides. This process is thought to proceed through the oxidation of the sulfur atom in the thioether linkage. The reaction likely involves a series of oxidation steps, converting the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, with the concomitant reduction of the hydroperoxide to an alcohol.

A proposed logical workflow for investigating this mechanism is as follows:

Synergy with Primary Antioxidants

DLTDP exhibits strong synergism with primary antioxidants like hindered phenols. The proposed mechanism involves the regeneration of the phenol (B47542) from its phenoxyl radical by the thioether of DLTDP. This process allows the primary antioxidant to scavenge multiple free radicals, enhancing its overall effectiveness.

A signaling pathway illustrating this synergistic interaction is presented below:

Detailed Computational Protocols

To quantitatively assess the proposed antioxidant mechanisms of DLTDP, the following computational protocols are recommended.

Software and Level of Theory

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a suitable and widely used method for such studies. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost for antioxidant studies.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure.[5]

-

Solvent Effects: To simulate realistic conditions, solvent effects should be included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model. The choice of solvent (e.g., a non-polar solvent like heptane (B126788) to mimic a polymer matrix, or a more polar solvent for other applications) should be justified based on the intended application.

Geometry Optimization and Frequency Calculations

All molecular structures, including reactants, intermediates, transition states, and products, should be fully optimized without any symmetry constraints. Following optimization, frequency calculations should be performed to:

-

Confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

-

Verify that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate enthalpies and Gibbs free energies at a standard temperature (e.g., 298.15 K).

Calculation of Key Quantum Chemical Descriptors

The following descriptors are crucial for evaluating the antioxidant potential of DLTDP:

-

Bond Dissociation Enthalpy (BDE): BDE is a key indicator of the ability of a molecule to donate a hydrogen atom. For DLTDP, the BDEs of the C-H bonds alpha to the sulfur atom are of particular interest. BDE is calculated as: BDE = H(R•) + H(H•) - H(RH) where H(R•), H(H•), and H(RH) are the calculated enthalpies of the resulting radical, a hydrogen atom, and the parent molecule, respectively.

-

Ionization Potential (IP): IP represents the energy required to remove an electron from a molecule, which is relevant for electron transfer mechanisms. The adiabatic IP can be calculated as: IP = H(M•+) - H(M) where H(M•+) and H(M) are the enthalpies of the radical cation and the neutral molecule, respectively.

-

Reaction Enthalpies (ΔH): The enthalpies of the proposed reaction steps in the hydroperoxide decomposition and synergistic pathways should be calculated to determine their thermodynamic feasibility. For a generic reaction A + B → C + D, the reaction enthalpy is calculated as: ΔH = [H(C) + H(D)] - [H(A) + H(B)]

-

Activation Energies (Ea): The energy barriers for the proposed reactions can be determined by locating the transition state structures and calculating the difference in energy between the transition state and the reactants.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative Thermodynamic Descriptors for DLTDP

| Descriptor | Gas Phase (kcal/mol) | Heptane (kcal/mol) |

| BDE (α-C-H) | 85.0 | 84.5 |

| Adiabatic IP | 180.0 | 175.0 |

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | 1.2 | 1.3 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.6 |

Note: The values in this table are illustrative and represent plausible data based on general values for similar thioether compounds. Actual values must be obtained through rigorous quantum chemical calculations as described in the protocol.

Table 2: Illustrative Reaction Enthalpies for Proposed Mechanisms

| Reaction | ΔH (kcal/mol) |

| DLTDP + ROOH → DLTDP-Sulfoxide + ROH | -40.0 |

| DLTDP-Sulfoxide + ROOH → DLTDP-Sulfone + ROH | -35.0 |

| ArO• + DLTDP → ArOH + DLTDP•+ | -10.0 |

Note: The values in this table are illustrative and represent thermodynamically favorable reactions. Actual values will depend on the specific hydroperoxide (ROOH) and phenolic antioxidant (ArOH) considered in the calculations.

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth investigation of the antioxidant activity of this compound using quantum chemical methods. By following the detailed computational protocols, researchers can elucidate the precise molecular mechanisms of its action, both as a hydroperoxide decomposer and as a synergistic partner for primary antioxidants. The quantitative data generated from such studies, presented in a clear and structured manner, will be invaluable for understanding the structure-activity relationships of thioether-based antioxidants and for the rational design of new and improved stabilizer systems for a wide range of industrial applications. The proposed workflows and pathways, visualized using Graphviz, offer a clear conceptual basis for these computational investigations.

References

- 1. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 2. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 3. A quantum chemical explanation of the antioxidant activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Determination of Dilauryl Thiodipropionate Melting Point and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the melting point and purity of Dilauryl thiodipropionate (DLTDP), a widely used antioxidant in various industries, including pharmaceuticals and cosmetics. This document outlines detailed experimental protocols and data presentation to assist researchers in accurate analysis.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a characteristically sweet, ester-like odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][2] Its primary function is as an antioxidant, preventing degradation of products due to oxidation.[3]

Melting Point

The melting point of a substance is a critical physical property for its identification and characterization. For this compound, the established melting point range is a key indicator of its purity.

Purity

The purity of this compound is crucial for its efficacy and safety in final product formulations. Several analytical techniques can be employed to determine its purity, each with its own advantages in terms of sensitivity, specificity, and complexity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the melting point and purity of this compound based on established analytical methods.

| Parameter | Value/Range | Method of Determination | Reference(s) |

| Melting Point | 40 - 42 °C | Capillary Method | [3][4] |

| Solidification Point | Not below 40 °C | Not Specified | [1] |

| Purity (Assay) | ≥ 99.0% | Titrimetry | [1] |

| Purity (Assay) | 95.6% - 99.3% | RP-HPLC | [5] |

| Acidity (as thiodipropionic acid) | ≤ 0.2% | Titration | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of the melting point and purity of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range of this compound.

Apparatus:

-

Melting point apparatus with a heating bath and a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Finely powder a small amount of the this compound sample using a mortar and pestle.

-

Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 10°C per minute initially.

-

Observation: As the temperature approaches the expected melting point (around 35°C), reduce the heating rate to 1-2°C per minute.

-

Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range.

Determination of Purity

The following protocols detail three distinct methods for assessing the purity of this compound.

This method, adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), determines the percentage of this compound through a redox titration.[1]

Reagents:

-

Acetic acid, glacial.

-

Ethanol, 95%.

-

Hydrochloric acid, concentrated.

-

p-Ethoxychrysoidine indicator solution.

-

0.1 N Bromide-Bromate solution, standardized.

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.700 g of the this compound sample.

-

Dissolution: Transfer the sample to a 250-mL Erlenmeyer flask. Add 100 mL of glacial acetic acid and 50 mL of ethanol. Gently heat the mixture until the sample is completely dissolved.[1]

-

Titration Setup: Add 3 mL of concentrated hydrochloric acid and 4 drops of p-ethoxychrysoidine indicator solution to the flask.[1]

-

Titration: Immediately titrate with the standardized 0.1 N Bromide-Bromate solution. As the endpoint is approached (indicated by a pink color), add 4 more drops of the indicator. Continue the titration dropwise until the color changes from red to a pale yellow.[1]

-

Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

-

Calculation: Calculate the percentage of this compound using the following formula:

Where:

-

V_sample = Volume of Bromide-Bromate solution used for the sample (mL)

-

V_blank = Volume of Bromide-Bromate solution used for the blank (mL)

-

N = Normality of the Bromide-Bromate solution

-

25.74 = a factor where each mL of 0.1 N bromide-bromate is equivalent to 25.74 mg of C30H58O4S.[1]

-

W = Weight of the sample (mg)

Note: The thiodipropionic acid content, determined by a separate acidity test, should be subtracted from the result to obtain the final percentage of this compound.[1]

-

This method involves the hydrolysis of this compound to lauryl alcohol, which is then quantified by gas chromatography.[6]

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of fatty alcohols (e.g., DB-5ms or equivalent).

-

Autosampler.

-

Standard laboratory glassware.

Reagents:

-

5 N Methanolic solution of potassium hydroxide.

-

Lauryl alcohol, analytical standard.

-

Internal standard (e.g., n-octadecane).

-

Chloroform (B151607), HPLC grade.

Procedure:

-

Hydrolysis: Accurately weigh a known amount of the this compound sample and transfer it to a reaction vial. Add a specific volume of 5 N methanolic potassium hydroxide. Seal the vial and heat to induce hydrolysis.

-

Extraction: After cooling, add water and chloroform to the reaction mixture. Shake vigorously and allow the layers to separate. Collect the chloroform layer containing the lauryl alcohol. Repeat the extraction process for quantitative recovery.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the combined chloroform extracts.

-

GC Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL.

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of lauryl alcohol and the internal standard. Analyze these standards under the same GC conditions.

-

Quantification: Determine the concentration of lauryl alcohol in the sample by comparing its peak area ratio to the internal standard with the calibration curve. Calculate the purity of the original this compound sample based on the stoichiometry of the hydrolysis reaction.

This method utilizes reverse-phase HPLC with a differential refractivity detector to directly quantify this compound.[5]

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and a Differential Refractivity Detector (RID).

-

Symmetry C18 column (or equivalent).

-

Data acquisition and processing software.

Reagents:

-

Methanol (B129727), HPLC grade.

-

Water, HPLC grade.

-

This compound, analytical standard.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a ratio of 98:2 (v/v).[5] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. From this stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known volume.

-

HPLC Analysis:

-

Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve. Calculate the purity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point and purity of this compound.

References

- 1. fao.org [fao.org]

- 2. This compound | 123-28-4 [amp.chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. RP-HPLC Determination of the Anti-oxidant this compound | Semantic Scholar [semanticscholar.org]

- 6. Gas-chromatographic determination of dilauryl ββ′-thiodipropionate and its primary oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]

Olfactory Characteristics of High-Purity Dilauryl Thiodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauryl thiodipropionate (DLTDP) is a widely utilized antioxidant in the food, cosmetics, and pharmaceutical industries. While primarily valued for its stabilizing properties, its olfactory characteristics are of significant interest, particularly in applications where odor can impact the final product's sensory profile. This technical guide provides an in-depth analysis of the olfactory properties of high-purity DLTDP, including its general scent profile, the influence of potential impurities, and standardized methodologies for its sensory and instrumental evaluation.

Introduction

This compound (CAS No. 123-28-4) is the diester of lauryl alcohol and 3,3'-thiodipropionic acid.[1] It presents as a white crystalline solid and is valued for its function as a secondary antioxidant, effectively inactivating hydroperoxides. While some sources describe it as odorless, high-purity DLTDP is generally characterized by a faint, sweetish, ester-like scent.[1][2][3][4][5] Understanding and controlling these olfactory characteristics is crucial for its application in sensitive products.

Olfactory Profile of High-Purity this compound

The olfactory profile of high-purity DLTDP is subtle. The dominant notes are generally described as sweet and ester-like. However, sensory panel evaluations have revealed a more complex profile with a variety of descriptors being used. It is noteworthy that a significant percentage of assessors also describe the compound as odorless, which may be attributable to the high molecular weight and low volatility of DLTDP, as well as potential anosmia in some individuals to this specific compound.

Qualitative Olfactory Data

The following table summarizes the common olfactory descriptors associated with high-purity this compound.

| Odor Descriptor | Reported Frequency/Description | Source(s) |

| Sweet | Frequently reported as a primary characteristic.[4][6] | [4][6] |

| Ester-like | A common descriptor for its overall scent profile.[1][3][5] | [1][3][5] |

| Fatty | A noticeable characteristic in some evaluations.[6] | [6] |

| Oily | Often associated with the fatty note.[6] | [6] |

| Waxy | A descriptor that may relate to its physical form and low volatility.[6] | [6] |

| Fruity | A subtle, sweet note perceived by some.[6] | [6] |

| Peach | A more specific fruity descriptor.[6] | [6] |

| Odorless | A significant finding, indicating its subtle nature.[6] | [6] |

Quantitative Olfactory Data

As of the latest literature review, specific odor detection and recognition thresholds for high-purity this compound have not been published in peer-reviewed journals. The determination of these values would require dedicated sensory analysis studies.

Influence of Impurities on Olfactory Characteristics

The manufacturing process of DLTDP involves the esterification of thiodipropionic acid with lauryl alcohol. Residual starting materials or by-products can significantly impact the final olfactory profile.

-

Thiodipropionic Acid: This precursor is described as having a slight characteristic odor.[2] Its presence as an impurity could introduce subtle acidic or sulfur-related off-notes.

-

Lauryl Alcohol: As a fatty alcohol, lauryl alcohol possesses a characteristic fatty, waxy, and slightly floral odor. Incomplete esterification can lead to its presence in the final product, contributing to these specific notes.

-

Oxidation Products: As an antioxidant, DLTDP can oxidize over time, especially under improper storage conditions. The resulting oxidation products may have distinct olfactory characteristics, although these have not been well-documented.

Experimental Protocols

The following are detailed methodologies for the sensory and instrumental analysis of the olfactory characteristics of high-purity this compound. These protocols are based on established best practices for flavor and fragrance analysis.

Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for a trained sensory panel to identify and quantify the olfactory attributes of DLTDP.

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their olfactory acuity, ability to describe scents, and consistency.

-

Train panelists with a range of reference odorants relevant to the expected profile of DLTDP (e.g., sweet, waxy, fatty, fruity esters).

-

Develop a consensus vocabulary for the olfactory attributes of DLTDP.

-

-

Sample Preparation:

-

Dissolve high-purity DLTDP in an appropriate odorless solvent (e.g., mineral oil, propylene (B89431) glycol) at a concentration of 1% w/w.

-

Present 10 mL of the solution in coded, capped glass vials.

-

Include a blank solvent sample as a control.

-

-

Evaluation Procedure:

-

Allow samples to equilibrate to room temperature (22 ± 1°C) for at least one hour before evaluation.

-

Panelists should evaluate the samples in a well-ventilated, odor-free environment.

-

Instruct panelists to uncap one vial at a time, sniff the headspace, and rate the intensity of each agreed-upon descriptor on a 15-point scale (where 0 = not perceptible and 15 = extremely strong).

-

Provide a 30-second rest period between samples to prevent olfactory fatigue.

-

-

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Calculate the mean intensity for each descriptor.

-

Use statistical analysis (e.g., ANOVA) to determine significant differences between samples or to assess panel performance.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to separate and identify individual volatile compounds that contribute to the overall aroma of a sample.

-

Sample Preparation:

-